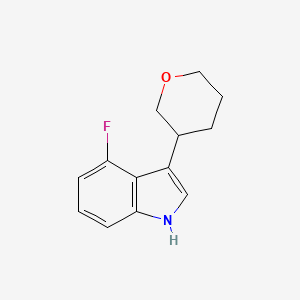
4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has been gaining attention in the scientific research community. This compound is structurally similar to other synthetic cannabinoids, but its unique chemical structure has led to its potential use in a variety of research applications.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
4-Fluoro-3-(tetrahydro-2H-pyran-3-yl)-1H-indole and its derivatives have been explored in the synthesis of novel compounds with potential cytotoxic activity. For instance, novel 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, showing potent antiproliferative activity (Zhang et al., 2011).
Facile Synthesis Techniques
Efficient synthesis techniques involving this compound have been developed. A notable example is the synthesis of 4-perfluoroalkylated 2H-pyran-2-ones bearing the indole skeleton, achieved via a base-promoted cascade process (Zhou et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Compounds derived from indole structures, including those related to this compound, have been studied for their antimicrobial and anti-inflammatory properties. Such studies have shown promising results in the synthesis of heterocycles with significant biological activities (Narayana et al., 2009).
Novel Reaction Mechanisms
Research has also focused on novel reaction mechanisms involving these compounds. For example, the silicon-directed oxa-Pictet-Spengler cyclization has been used to synthesize tetrahydro-pyrano[3,4-b]indoles (Zhang et al., 2005).
Anticancer Research
Several studies have investigated the potential anticancer properties of this compound derivatives. For instance, novel 6-heteroarylcoumarins with indole moieties have been synthesized and demonstrated antimitotic activity, indicating potential use in cancer treatment (Galayev et al., 2015).
Pharmaceutical Development
These compounds have also been explored in pharmaceutical development, such as in the process development of specific drug candidates, highlighting their relevance in drug discovery and development (Anderson et al., 1997).
Propiedades
IUPAC Name |
4-fluoro-3-(oxan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-4-1-5-12-13(11)10(7-15-12)9-3-2-6-16-8-9/h1,4-5,7,9,15H,2-3,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMNWMAQBAFXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=CNC3=C2C(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2417072.png)
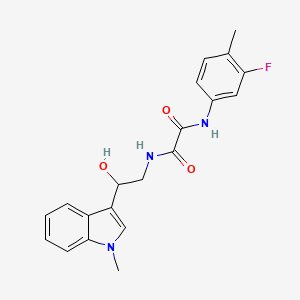
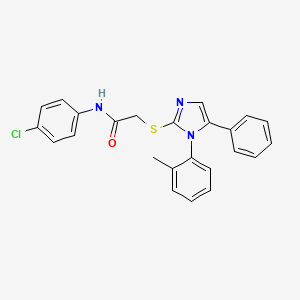
![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)
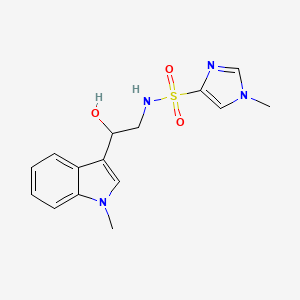
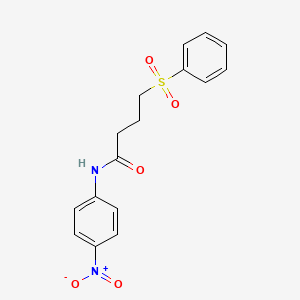
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)
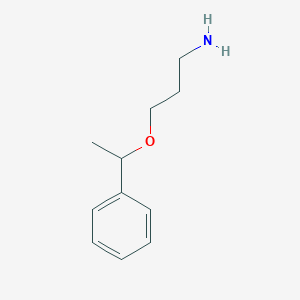
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2417084.png)
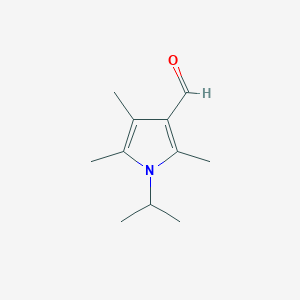
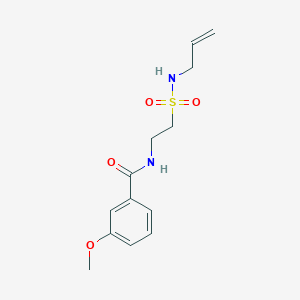
![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)